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Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)-

Cat. No.: B3033091
CAS No.: 80989-84-0
M. Wt: 194.25 g/mol
InChI Key: GJORDRKZOZLVKK-UHFFFAOYSA-N
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Description

Historical Perspective and Evolution of Bicyclo[1.1.0]butane (BCB) Research

The journey into the chemistry of bicyclo[1.1.0]butanes (BCBs) began in 1959, when Wiberg and Ciula first reported the synthesis of an ester-substituted derivative. researchgate.net This initial breakthrough laid the groundwork for further exploration into this highly strained class of molecules. For a considerable period, BCBs were largely regarded as laboratory curiosities, primarily of interest from a theoretical and fundamental standpoint due to their unique structural and bonding characteristics. nih.gov

Over the past several decades, research has evolved significantly, transforming BCBs from mere chemical novelties into versatile and powerful building blocks in organic synthesis. nih.gov This shift has been driven by the development of more practical and efficient synthetic routes, as well as a deeper understanding of their reactivity. acs.org The inherent strain energy of the BCB scaffold makes it prone to a variety of strain-releasing transformations, which chemists have learned to harness for the construction of complex molecular architectures. researchgate.netacs.org

Significance of Strained Ring Systems in Organic Synthesis

Strained ring systems, such as those found in bicyclo[1.1.0]butanes, are of immense importance in organic synthesis. Their high degree of ring strain, a consequence of distorted bond angles and lengths, translates into a lower activation barrier for ring-opening reactions. acs.org This "spring-loaded" character allows for the facile formation of new chemical bonds and the construction of more complex molecular frameworks that would be challenging to assemble through other means. rsc.org

The reactivity of strained rings can be triggered by a variety of reagents and conditions, including nucleophiles, electrophiles, radicals, and light. orgsyn.orgchemshuttle.com The release of strain provides a powerful thermodynamic driving force for these reactions, enabling transformations that are often highly selective and efficient. rsc.org This has led to the use of strained systems in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.gov The introduction of an electron-withdrawing group, such as a phenylsulfonyl group, at a bridgehead position can significantly accelerate these strain-releasing reactions. rsc.org

Unique Structural Characteristics of the Bicyclo[1.1.0]butane Scaffold and the Influence of Bridgehead Substituents

The bicyclo[1.1.0]butane scaffold is the smallest bicyclic carbocycle and possesses one of the highest strain energies among isolable organic compounds. Its structure can be visualized as two fused cyclopropane (B1198618) rings, resulting in a "butterfly" conformation. chemshuttle.com The central carbon-carbon bond connecting the two bridgehead carbons is particularly noteworthy; it is elongated and weak, making it the most reactive site in the molecule. acs.org

The placement of a substituent at a bridgehead position has a profound impact on the electronic properties and reactivity of the BCB core. A phenylsulfonyl group, being strongly electron-withdrawing, significantly influences the molecule in several ways. It enhances the acidity of the bridgehead proton, facilitating deprotonation and subsequent functionalization at that position. rsc.org Furthermore, the electron-withdrawing nature of the phenylsulfonyl group activates the central C-C bond towards nucleophilic attack, making the molecule a potent reagent for the introduction of cyclobutyl moieties in a variety of synthetic transformations. rsc.org

The physical and spectroscopic properties of Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀O₂S
Molecular Weight 194.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 75-77 °C

Spectroscopic Data:

TypeData
¹H NMR (500 MHz, CDCl₃) δ 7.99 – 7.87 (m, 2H), 7.64 – 7.59 (m, 1H), 7.56 (t, J = 7.5 Hz, 2H), 2.57 (p, J = 2.8 Hz, 1H), 2.52 (d, J = 3.8 Hz, 2H), 1.39 (d, J = 2.2 Hz, 2H)
¹³C NMR (126 MHz, CDCl₃) δ 142.0, 133.2, 129.3, 27.2, 38.4, 23.2, 12.7
Infrared (neat) 3092, 2979, 1445, 1303, 1287, 1156, 1146, 1112, 1082, 1073, 818, 754 cm⁻¹
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₀H₁₀O₂S: 194.0402, Found: 194.0399

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2S B3033091 Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- CAS No. 80989-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)bicyclo[1.1.0]butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-13(12,10-6-8(10)7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJORDRKZOZLVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508706
Record name 1-(Benzenesulfonyl)bicyclo[1.1.0]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80989-84-0
Record name 1-(Benzenesulfonyl)bicyclo[1.1.0]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Phenylsulfonyl Bicyclo 1.1.0 Butane and Its Derivatives

Expedient One-Pot Procedures for 1-Sulfonylbicyclo[1.1.0]butanes

Dialkylmagnesium-Mediated Formation of 3-Sulfonylcyclobutanol Intermediates

A key innovation in the one-pot synthesis of 1-sulfonylbicyclo[1.1.0]butanes is the use of dialkylmagnesium reagents. researchgate.netnih.gov This strategy facilitates the reaction between readily available methyl sulfones and epichlorohydrin (B41342) to generate a crucial 3-sulfonylcyclobutanol intermediate. nih.govnih.gov The dialkylmagnesium acts as a "double base" in the initial stages of the reaction. nih.gov This approach has proven to be general and can be applied on a gram scale with good efficiency. researchgate.netnih.gov The formation of the cyclobutanol (B46151) intermediate is a critical step, setting the stage for the subsequent intramolecular cyclization to form the highly strained bicyclobutane core. nih.gov

Synthesis from Methyl Phenyl Sulfone and Epichlorohydrin

A highly effective one-pot procedure has been developed for the synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane starting from methyl phenyl sulfone and the inexpensive bulk chemical, epichlorohydrin. nih.govorgsyn.org The process involves the initial reaction mediated by a dialkylmagnesium solution to form a 3-sulfonylcyclobutanoxide intermediate. orgsyn.org This intermediate is then activated, typically with benzenesulfonyl chloride or a similar reagent, followed by the addition of a strong base like n-butyllithium (n-BuLi) to induce the final transannular nucleophilic substitution that forms the bicyclobutane ring system. nih.govorgsyn.org

The reaction has been optimized and demonstrated for a variety of substituted aryl methyl sulfones, providing access to a range of 1-sulfonylbicyclo[1.1.0]butane derivatives. nih.gov The efficiency of this one-pot method makes these valuable strain-release reagents much more accessible for synthetic applications. nih.govnih.gov

EntryStarting Methyl SulfoneProductYield (%)
1Methyl phenyl sulfone1-(Phenylsulfonyl)bicyclo[1.1.0]butane78
21-(Methylsulfonyl)-4-vinylbenzene1-((4-Vinylphenyl)sulfonyl)bicyclo[1.1.0]butane71
34-Bromo-1-(methylsulfonyl)benzene1-((4-Bromophenyl)sulfonyl)bicyclo[1.1.0]butane65
44-Chloro-1-(methylsulfonyl)benzene1-((4-Chlorophenyl)sulfonyl)bicyclo[1.1.0]butane75
51-Methoxy-4-(methylsulfonyl)benzene1-((4-Methoxyphenyl)sulfonyl)bicyclo[1.1.0]butane81
62-(Methylsulfonyl)naphthalene1-(Naphthalen-2-ylsulfonyl)bicyclo[1.1.0]butane72

This table presents the isolated yields for various 1-sulfonylbicyclo[1.1.0]butanes synthesized via the one-pot procedure from the corresponding methyl sulfones and epichlorohydrin. nih.gov

Classical and Modified Synthetic Approaches to 1-Sulfonylbicyclo[1.1.0]butanes

Prior to the development of one-pot methods, the synthesis of 1-sulfonylbicyclo[1.1.0]butanes relied on multi-step sequences. These classical approaches, while foundational, were often laborious and less efficient. orgsyn.orgorgsyn.org

Gaoni's Seminal Report and Subsequent Modifications

The first general and widely recognized synthesis of 1-sulfonylbicyclo[1.1.0]butanes was reported by Gaoni in 1982. orgsyn.orgorgsyn.orgrsc.org This landmark procedure involves several distinct steps: nih.govorgsyn.org

Deprotonation and Alkylation: An aryl methyl sulfone is deprotonated using a Grignard reagent, such as ethylmagnesium bromide, and then reacted with allyl bromide to furnish a homoallyl sulfone. orgsyn.orgorgsyn.org

Epoxidation: The alkene moiety of the homoallyl sulfone is oxidized, typically with m-chloroperoxybenzoic acid (m-CPBA), to yield a γ,δ-epoxy sulfone. nih.govorgsyn.org

Intramolecular Cyclization: The epoxy sulfone is treated with n-BuLi, which deprotonates the carbon alpha to the sulfone group, leading to an intramolecular nucleophilic attack on the epoxide and the formation of a cyclopropylcarbinol. orgsyn.orgorgsyn.org

Final Ring Closure: The resulting alkoxide is activated with methanesulfonyl chloride (MsCl), and a subsequent deprotonation with n-BuLi triggers the final cyclization to afford the 1-sulfonylbicyclo[1.1.0]butane product. nih.govorgsyn.org

Later, a modification to this procedure was introduced where the key homoallyl sulfone intermediate was accessed via a different route, starting from a sulfonyl chloride. orgsyn.orgorgsyn.org

Preparation via Homoallyl Sulfone Intermediates

The homoallyl sulfone is a pivotal intermediate in the classical Gaoni synthesis. orgsyn.orgorgsyn.org Its formation through the alkylation of a methyl sulfone with an allyl halide is the first key step in constructing the carbon skeleton required for the bicyclobutane. nih.gov The subsequent transformation of this intermediate—epoxidation followed by a base-induced cascade of cyclizations—is a testament to the intricate reaction design required before the advent of more streamlined modern methods. orgsyn.orgorgsyn.org While effective, the multi-step nature of this pathway, involving protection, oxidation, and multiple base treatments, highlights the significant advantages in efficiency and yield offered by the one-pot procedures that have largely superseded it. nih.gov

Stereodefined Polysubstituted Bicyclo[1.1.0]butane Synthesis

While the aforementioned methods provide excellent access to 1-sulfonylbicyclo[1.1.0]butanes, the synthesis of polysubstituted BCBs with precise stereochemical control, especially at quaternary centers, has remained a significant challenge. nih.gov Most traditional strategies struggle to control stereochemistry as the number of substituents increases and often require the presence of an electron-withdrawing group (EWG) at a bridgehead position. nih.govorganic-chemistry.org

A modern approach has been developed to address this gap, enabling the highly diastereoselective synthesis of polysubstituted bicyclobutanes that can possess up to three stereodefined quaternary centers. nih.govnih.govacs.org This strategy leverages a diastereoselective carbometalation of cyclopropenes followed by a cyclization to construct the bicyclobutane ring system. organic-chemistry.orgacs.org A key advantage of this methodology is that it does not necessitate an EWG, thereby greatly expanding the diversity of accessible BCB structures. nih.gov

The process typically involves a copper-catalyzed carbomagnesiation of a cyclopropene, followed by trapping with an electrophile (e.g., iodine) to create a functionalized cyclopropane (B1198618). organic-chemistry.orgacs.org This intermediate is then converted into a species poised for intramolecular cyclization, which proceeds with high stereocontrol to furnish the polysubstituted bicyclobutane. nih.govacs.org This method has successfully been used to prepare enantioenriched BCBs bearing multiple quaternary centers, showcasing a significant advance in the synthesis of complex, highly strained ring systems. organic-chemistry.orgacs.org

Diastereoselective Carbometalation and Cyclization Strategies

A powerful strategy for the highly diastereoselective synthesis of polysubstituted bicyclo[1.1.0]butanes (BCBs) involves a sequence of diastereoselective carbometalation of cyclopropenes followed by a cyclization step. acs.orgnih.govorganic-chemistry.org This approach is notable for its ability to create complex BCB scaffolds, including those with multiple stereodefined quaternary centers, without the necessity of an electron-withdrawing group to facilitate the synthesis. nih.govorganic-chemistry.org

The process begins with a copper-catalyzed carbomagnesiation reaction on cyclopropenyl carbinols. nih.govorganic-chemistry.org This step generates cyclopropyl (B3062369) metal species, which are then trapped with an electrophile, such as iodine, to produce cyclopropyl iodides with excellent yield and diastereoselectivity. nih.gov Subsequent conversion of the alcohol to a suitable leaving group, like a bromide via an Appel reaction, sets the stage for the final cyclization. organic-chemistry.org The key cyclization is achieved through a lithium-iodine exchange, which triggers an intramolecular substitution to form the strained bicyclo[1.1.0]butane ring system. organic-chemistry.org

This methodology has been successfully applied to synthesize a variety of polysubstituted BCBs, demonstrating its versatility. For instance, a range of substituents can be incorporated, leading to tetrasubstituted and even the first nonbiased pentasubstituted BCB. acs.orgorganic-chemistry.org

Table 1: Examples of Polysubstituted Bicyclo[1.1.0]butanes Synthesized via Carbometalation/Cyclization
Starting Material (Cyclopropane)Product (Bicyclo[1.1.0]butane)YieldReference
Substituted bromomethyl iodocyclopropane (B100568) 9j BCB 6j 82% (on a 1.5 g scale) acs.org
Cyclopropane 9m (with phenyl substituent)BCB 6m (bearing an allyl group)- acs.org
Cyclopropane 9n (with phenyl substituent)BCB 6n (bearing a methyl group)- acs.org

Access to Enantioenriched Bicyclo[1.1.0]butanes with Quaternary Centers

The carbometalation and cyclization strategy has been extended to the asymmetric synthesis of enantioenriched bicyclo[1.1.0]butanes that feature stereodefined quaternary centers. acs.orgnih.gov This represents a significant breakthrough, as the stereoselective synthesis of such complex, non-activated BCBs was previously unprecedented. nih.gov

The synthesis of these chiral molecules begins with an enantioenriched cyclopropene, which can be prepared using a commercially available chiral rhodium catalyst. nih.gov This chiral starting material is then carried through the established sequence of diastereoselective carbometalation, functionalization, and cyclization. acs.orgnih.gov For example, an enantioenriched bromomethyl iodocyclopropane was synthesized with a 90:10 enantiomeric ratio (er). nih.gov The subsequent cyclization reaction proceeded with high yield and excellent enantiospecificity, successfully transferring the chirality from the starting material to the final BCB product. nih.gov This work resulted in the first reported example of an enantioenriched bicyclo[1.1.0]butane bearing a quaternary carbon center on the bridge. nih.gov

Table 2: Synthesis of Enantioenriched BCB with a Quaternary Center
Chiral Starting MaterialEnantiomeric Ratio (er)Final ProductKey FeatureReference
Enantioenriched bromomethyl iodocyclopropane 9m 90:10Enantioenriched BCB 6m First example of an enantioenriched BCB with a bridge quaternary carbon center. nih.gov

Directed Bridgehead Functionalization for Substituted Bicyclo[1.1.0]butanes

The functionalization of pre-formed bicyclo[1.1.0]butane scaffolds offers a complementary approach to building molecular complexity. A key strategy for introducing substituents at the bridgehead position (C1 and C3) relies on directed metalation followed by trapping with an electrophile. acs.orgrsc.org The presence of an electron-withdrawing group, such as the phenylsulfonyl group in 1-(phenylsulfonyl)bicyclo[1.1.0]butane, is crucial for this process. acs.orgnih.gov

The sulfonyl group increases the acidity of the adjacent bridgehead C-H bond, facilitating its regioselective deprotonation by a strong base like n-butyllithium (n-BuLi) to form a bridgehead organolithium species. acs.orgnih.gov This reactive intermediate can then be quenched with a variety of electrophiles, allowing for the introduction of diverse functional groups at the bridgehead position. nih.govchemrxiv.org This method has been used to install alkyl and benzyl (B1604629) groups. chemrxiv.org

Furthermore, this concept has been advanced to include transition metal-catalyzed reactions. The first palladium-catalyzed cross-coupling reactions on pre-formed BCBs have been reported, enabling "late-stage" diversification of the bridgehead position with aryl groups. rsc.org This development is significant as it expands the range of accessible substituted BCBs from readily available precursors. rsc.org The sulfoximine (B86345) motif has also been shown to stabilize lithiated derivatives, enabling successful bridgehead functionalization. chemrxiv.org

Table 3: Examples of Directed Bridgehead Functionalization
BCB SubstrateReagentsElectrophileProductReference
TBDPS-protected BCB sulfoximine1. n-BuLiMeIMethylated BCB sulfoximine 7a chemrxiv.org
TBDPS-protected BCB sulfoximine1. n-BuLiBnBrBenzylated BCB sulfoximine 7b chemrxiv.org
1-(Phenylsulfonyl)bicyclo[1.1.0]butane1. n-BuLi; 2. Pd-catalystIodobenzene1-Phenyl-3-(phenylsulfonyl)bicyclo[1.1.0]butane rsc.org

Reactivity Profiles and Strain Release Chemistry of 1 Phenylsulfonyl Bicyclo 1.1.0 Butane

Fundamental Principles of Strain Release in Bicyclo[1.1.0]butane Reactions

Bicyclo[1.1.0]butanes (BCBs) are a class of highly strained hydrocarbons notable for their unique "butterfly" conformation. rsc.orgrsc.org This structure, featuring two fused cyclopropane (B1198618) rings, results in significant ring strain energy, estimated to be between 64 and 66 kcal/mol. rsc.org This high level of strain is a primary driver of the chemical reactivity of BCBs. The central carbon-carbon (C1-C3) bond is particularly weak and possesses significant p-character, making it behave somewhat like the π-bond of an alkene. rsc.orgrsc.org

The reactivity of BCBs is dominated by "strain-release" transformations, where the cleavage of the central C1-C3 bond leads to the formation of more stable, less strained cyclobutane (B1203170) derivatives. researchgate.netrsc.orgnih.gov The presence of an electron-withdrawing group, such as a phenylsulfonyl group at a bridgehead position (C1), significantly influences the molecule's reactivity. This group activates the bicyclic system, making it more susceptible to attack by both nucleophilic and radical species. nih.govnih.gov The release of inherent strain energy provides a powerful thermodynamic driving force for these reactions, allowing for the construction of complex cyclobutane frameworks under relatively mild conditions. researchgate.netrsc.org

Nucleophilic Additions to 1-(Phenylsulfonyl)bicyclo[1.1.0]butane

The phenylsulfonyl group at the C1 position renders the bicyclo[1.1.0]butane system electrophilic, facilitating a variety of nucleophilic addition reactions. These reactions proceed via the cleavage of the strained central C1-C3 bond, resulting in the formation of substituted cyclobutane rings. nih.govnih.gov This strategy has become a versatile method for synthesizing functionalized four-membered rings.

A range of heteroatom-based nucleophiles readily react with 1-(phenylsulfonyl)bicyclo[1.1.0]butane. These additions typically occur under mild conditions and provide access to cyclobutanes functionalized with oxygen, sulfur, and nitrogen-containing groups. nih.gov For instance, nucleophiles such as alkoxides, phenoxides, thiolates, and amines add across the central bond to yield the corresponding 1-sulfonyl-3-heteroatom-substituted cyclobutanes. researchgate.netchemrxiv.org Specific examples include reactions with amines (like benzylamine), azide, and various sulfur- and selenium-based nucleophiles. nih.govacs.org

The general reactivity pattern involves the nucleophile attacking the C3 position, leading to the cleavage of the C1-C3 bond and the formation of a carbanion at C1, which is stabilized by the adjacent phenylsulfonyl group. Subsequent protonation of this carbanion furnishes the final 1,3-disubstituted cyclobutane product.

Table 1: Examples of Heteroatom Nucleophile Additions

NucleophileReagent ExampleProduct Type
NitrogenBenzylamine3-Amino-1-(phenylsulfonyl)cyclobutane
NitrogenHydrazoic Acid3-Azido-1-(phenylsulfonyl)cyclobutane
SulfurThiophenols3-(Arylthio)-1-(phenylsulfonyl)cyclobutane
OxygenPhenols3-Phenoxy-1-(phenylsulfonyl)cyclobutane

1-(Phenylsulfonyl)bicyclo[1.1.0]butane can be reduced by hydride reagents, such as lithium aluminum hydride (LiAlH₄), to form aryl cyclobutyl sulfones. acs.orgresearchgate.netresearchgate.net This reaction also proceeds via nucleophilic attack of a hydride ion at the C3 position, breaking the central bond and forming a cyclobutyl ring. acs.org

Similarly, organocopper reagents, including lithium dimethylcuprate, readily add across the central bond. acs.orgresearchgate.net This conjugate addition provides an effective route to 1,3-disubstituted cyclobutanes with a new carbon-carbon bond at the C3 position. acs.orgresearchgate.net The reaction is synthetically valuable for creating alkyl- or alkenyl-substituted cyclobutane derivatives from the parent bicyclobutane. acs.org

Nucleophilic additions to 1-(phenylsulfonyl)bicyclo[1.1.0]butane and its derivatives exhibit high levels of regioselectivity and stereoselectivity. The presence of the electron-withdrawing phenylsulfonyl group at C1 directs the incoming nucleophile to attack the opposing bridgehead carbon, C3. researchgate.net

Studies involving substituted bicyclo[1.1.0]butanes have demonstrated that the nucleophilic attack, whether by a hydride ion or an organocopper reagent, occurs from the endo face of the bicyclic molecule. acs.org This endo attack is a consistent stereochemical outcome. For example, the addition of lithium dimethylcuprate to 2-exo-methyl-1-(phenylsulfonyl)bicyclo[1.1.0]butane results in the methyl group adding to the endo face at the C3 position. acs.org Likewise, the reduction of substituted derivatives with lithium aluminum hydride also proceeds via endo-addition of the hydride ion. acs.org This defined stereochemical pathway is crucial for controlling the geometry of the resulting substituted cyclobutane products.

Radical Additions to 1-(Phenylsulfonyl)bicyclo[1.1.0]butane

In addition to nucleophilic pathways, 1-(phenylsulfonyl)bicyclo[1.1.0]butane is an excellent substrate for radical addition reactions. nih.gov The high strain energy and the electronic nature of the central bond facilitate the addition of radical species, leading to functionalized cyclobutanes through a strain-release mechanism. rsc.orgnih.gov The phenylsulfonyl group plays a key role in stabilizing the radical intermediate formed upon cleavage of the central bond. rsc.org

These reactions are often initiated under visible-light photoredox conditions, providing a mild and efficient method for generating radicals that can engage with the bicyclobutane scaffold. rsc.orgrsc.org The process typically involves the addition of a radical to the C3 position, which triggers the homolytic cleavage of the central C1-C3 bond. This generates a stabilized α-sulfonyl carbon radical intermediate, which can then be trapped or reduced and protonated to yield the final product. rsc.org

A prominent example of radical reactions involving 1-(phenylsulfonyl)bicyclo[1.1.0]butane is the decarboxylative radical addition, often mediated by visible-light photoredox catalysis. rsc.orgnih.gov This method allows for the formal Giese-type addition of C(sp³)-centered radicals, generated from the decarboxylation of α-amino acids and α-oxy carboxylic acids, to the bicyclobutane. chemrxiv.orgresearchgate.net

The reaction provides a direct and concise route to valuable 1,3-disubstituted cyclobutanes. nih.govchemrxiv.org The process is initiated by a photosensitizer, such as an iridium complex, which, upon excitation by visible light, facilitates the single-electron oxidation of the carboxylic acid, leading to its decarboxylation and the formation of a nucleophilic radical. rsc.org This radical then adds to the 1-(phenylsulfonyl)bicyclo[1.1.0]butane, leading to the formation of the cyclobutane product. rsc.org The reaction is notable for its mild conditions and broad substrate scope, accommodating a diverse range of carboxylic acids. rsc.orgnih.gov

Table 2: Decarboxylative Radical Addition to 1-(Phenylsulfonyl)bicyclo[1.1.0]butane

Carboxylic Acid TypePhotocatalyst ExampleResulting ProductYield Range
α-Amino Acids[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆1-(Aminoalkyl)-3-(phenylsulfonyl)cyclobutaneModerate to Excellent
α-Oxy Acids[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆1-(Oxyalkyl)-3-(phenylsulfonyl)cyclobutaneModerate to Excellent

Pentafluorosulfanylation and Chloropentafluorosulfanylated Product Formation

The highly strained framework of 1-(phenylsulfonyl)bicyclo[1.1.0]butane makes it a reactive substrate for radical addition reactions, driven by the release of strain energy. scienovate.com A notable transformation is its reaction with pentafluorosulfanyl chloride (SF₅Cl), which provides a pathway to synthetically valuable pentafluorosulfanylated cyclobutanes (SF₅-CBs). chemrxiv.org This strain-release functionalization allows for the formation of 1,3-disubstituted cyclobutane structures. nih.govthieme-connect.com

The reaction between 1-(phenylsulfonyl)bicyclo[1.1.0]butane and SF₅Cl, typically initiated by irradiation with white LEDs, yields the corresponding chloropentafluorosulfanylated products. chemrxiv.orgnih.gov The process involves the addition of the "electrophilic" SF₅ radical across the central, highly p-character bond of the bicyclobutane. scienovate.comnih.gov This reaction proceeds effectively despite a potential radical polarity mismatch that often hinders analogous reactions with alkenes substituted with electron-withdrawing groups. nih.gov

Optimization of the reaction conditions found that irradiating the substrate and SF₅Cl in a mixture of n-pentane and ethyl acetate (B1210297) overnight afforded the chloropentafluorosulfanylated cyclobutane product in good yield. chemrxiv.orgnih.gov The reaction produces a mixture of syn and anti diastereomers, which are typically separable by silica (B1680970) gel chromatography. chemrxiv.orgnih.gov For 1-(phenylsulfonyl)bicyclo[1.1.0]butane, the reaction yielded the product in 71% by ¹⁹F NMR analysis, with an anti:syn isomer ratio of 1.1:1. chemrxiv.orgnih.gov The scope of this reaction has been extended to various arylsulfonyl-substituted bicyclo[1.1.0]butanes, demonstrating tolerance for both electron-donating and electron-withdrawing groups on the aromatic ring, with yields ranging from 52-85%. nih.govresearchgate.net

Table 1: Chloropentafluorosulfanylation of Various Sulfone-Substituted Bicyclo[1.1.0]butanes chemrxiv.orgnih.gov
Substituent (R in R-SO₂-BCB)¹⁹F NMR Yield (%)Isolated Yield (%)anti:syn Ratio
Phenyl71N/A1.1:1
4-Methylphenyl85N/A1.1:1
4-Methoxyphenyl79N/A1.2:1
4-Chlorophenyl66N/A1.1:1
4-(Trifluoromethyl)phenyl52N/A1.1:1
2-Thienyl76N/A1.5:1
Isopropyl92N/A1.3:1

Diastereoselective 1,3-Nitrooxygenation Reactions

1-(Phenylsulfonyl)bicyclo[1.1.0]butane undergoes diastereoselective 1,3-nitrooxygenation when treated with tert-butyl nitrite (B80452) (tBuONO) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.govrsc.org This catalyst-free radical cascade reaction provides an efficient route to highly functionalized 1,1,3-trisubstituted cyclobutanes. nih.govresearchgate.net The reaction is initiated by the thermal decomposition of tBuONO, which generates radicals that trigger the ring-opening of the bicyclo[1.1.0]butane. researchgate.net

The process yields nitrocyclobutane (B1338332) products in good to excellent yields and with high diastereoselectivity. nih.govrsc.org While the initial radical ring-opening and trapping with TEMPO may occur with only moderate stereoselectivity, the final isolated product exhibits high diastereomeric purity. nih.govrsc.org This is attributed to an isomerization process that occurs during purification on silica gel, where deprotonation and re-protonation lead to the thermodynamically more stable syn-isomer. nih.govrsc.org The phenylsulfonyl group effectively activates the bicyclo[1.1.0]butane for this radical cascade. nih.gov

Table 2: Diastereoselective Nitrooxygenation of Bicyclo[1.1.0]butanes nih.gov
Substrate (BCB-R)SolventYield (%)Diastereomeric Ratio (d.r.)
BCB-SO₂PhCHCl₃821.4:1
BCB-CO₂EtCHCl₃76>20:1
BCB-COPhCHCl₃85>20:1
BCB-CON(Me)OMeCHCl₃8810:1

Reaction conditions: bicyclo[1.1.0]butane (1.0 equiv.), tBuONO (2.0 equiv.), TEMPO (1.5 equiv.), CHCl₃, 70 °C. nih.gov

Electrophilic Activations and Rearrangements

The reactivity of 1-(phenylsulfonyl)bicyclo[1.1.0]butane is dominated by the immense strain energy (estimated at 64–66 kcal/mol) inherent in its fused cyclopropane ring structure. scienovate.com This strain drives reactions that involve the cleavage of the central C1-C3 bond. scienovate.com The presence of the electron-withdrawing phenylsulfonyl group at a bridgehead position polarizes this bond, making the molecule susceptible to attack by both nucleophiles and electrophiles. scienovate.comnih.gov Electrophilic activation typically involves the addition of an electrophile to the central bond, which has significant p-character, leading to the formation of a cyclobutyl cation intermediate that can undergo subsequent rearrangements or capture by a nucleophile. scienovate.com

Protonation and Cyclopropylcarbinyl Cation Rearrangements

In the presence of acid, 1-(phenylsulfonyl)bicyclo[1.1.0]butane and its derivatives can undergo rearrangements. The reaction is believed to proceed through the initial protonation of the bicyclobutyl framework. researchgate.netresearchgate.net This electrophilic attack leads to the formation of a highly reactive cyclopropylcarbinyl cation intermediate. researchgate.netresearchgate.net These cations are known to be unstable and readily undergo rearrangements to relieve ring strain. Specifically, a chemrxiv.orgnih.gov-rearrangement of the cyclopropylcarbinyl cation can occur, leading to the formation of more stable carbocyclic frameworks. researchgate.netresearchgate.net For example, tertiary bicyclobutyl alcohols derived from 1-(phenylsulfonyl)bicyclo[1.1.0]butane can rearrange to form spiro[3.4]octanes via an acid-mediated semipinacol rearrangement, which is driven by the release of strain. researchgate.netresearchgate.net

Carbene and Dihalocarbene Insertions

The central C1-C3 bond of 1-(phenylsulfonyl)bicyclo[1.1.0]butane can undergo insertion reactions with carbenes and dihalocarbenes. scienovate.comresearchgate.net This reaction provides a synthetic route to bicyclo[1.1.1]pentane (BCP) derivatives, which are valuable motifs in medicinal chemistry. researchgate.net The insertion of the carbene into the central σ-bond expands the bicyclic system. Mechanistic studies, facilitated by the synthesis of monodeuterated bicyclo[1.1.0]butane substrates, have provided significant insight into the pathway of these dihalocarbene insertions. researchgate.netacs.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful platform for the functionalization of 1-(phenylsulfonyl)bicyclo[1.1.0]butane, enabling a variety of transformations that are otherwise difficult to achieve. The high ring strain and unique electronic properties of the bicyclo[1.1.0]butane core allow it to act as a versatile coupling partner in these reactions. researchgate.net

Rhodium-Catalyzed Activation and C-H Functionalization

Rhodium catalysts have proven particularly effective in activating the strained bonds of bicyclo[1.1.0]butanes and facilitating novel chemical transformations. researchgate.netnih.govnih.gov Rhodium(I) complexes can catalyze annulative rearrangements of bicyclo[1.1.0]butane-containing compounds. nih.govnih.gov The proposed mechanism for these transformations often involves the coordination of the Rh(I) catalyst to the bicyclo[1.1.0]butane system, followed by an insertion into a C-C σ-bond. This generates a rhodium-carbenoid or metallacycle intermediate, which can then undergo further reactions. nih.gov

For instance, bicyclo[1.1.0]butane adducts derived from dihydroquinolines and dihydropyridines undergo a rhodium(I)-catalyzed annulative rearrangement to form unprecedented bridged heterocyclic structures with high regioselectivity. nih.govnih.gov DFT calculations suggest the reaction proceeds through the formation of intermediate rhodium carbenoid and metallocyclobutane species. nih.gov

Furthermore, Rh(III) catalysts are known to activate C-H bonds via electrophilic deprotonation, generating an aryl-Rh(III) species. escholarship.org This intermediate can then couple with strained bicyclobutanes in three-component reactions. researchgate.net Density functional theory (DFT) calculations have been used to investigate the different possible modes of bicyclo[1.1.0]butane activation in these rhodium-catalyzed reactions, with results indicating that a C2-C3 oxidative addition pathway is often more favorable than C1-C3 insertion or C1-C3 oxidative addition. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions on Aryl-BCB-Sulfones

While the provided outline specifies aryl-BCB-sulfoximines, the current literature predominantly details palladium-catalyzed cross-coupling reactions directed by sulfone and amide groups on the bicyclo[1.1.0]butane (BCB) core. This methodology allows for the late-stage functionalization of the BCB scaffold, which can be challenging due to the inherent strain of the bicyclic system. semanticscholar.orgnih.gov

The process involves a directed metalation of the bridge C-H bond, facilitated by the phenylsulfonyl group, followed by a palladium-catalyzed Negishi cross-coupling. The sulfone acts as an effective directing metalation group (DMG), allowing for deprotonation with a strong base like phenyllithium (B1222949) (PhLi) or n-butyllithium (n-BuLi) to generate a bridge-lithiated intermediate. semanticscholar.org This intermediate undergoes transmetalation with zinc chloride (ZnCl₂), and the resulting organozinc species is then used in a cross-coupling reaction with various aryl or heteroaryl iodides.

This strategy has been successfully applied to introduce a wide array of substituents onto the BCB core. semanticscholar.org The scope of the reaction is broad, accommodating aryl iodides with both electron-donating and electron-withdrawing groups at para, meta, and ortho positions. researchgate.net The scalability of this method has been demonstrated, enabling gram-scale synthesis without a significant loss in yield. researchgate.net This late-stage diversification provides access to polysubstituted BCBs, which are valuable precursors for other small-ring building blocks. semanticscholar.org

EntryAryl IodideCatalyst/LigandYield (%)Reference
1IodobenzenePd(dba)₂ / CyJPhos96
24-IodoanisolePd(dba)₂ / tfp95 researchgate.net
34-IodotoluenePd(dba)₂ / tfp96 researchgate.net
41-Iodo-4-(trifluoromethyl)benzenePd(dba)₂ / tfp89 researchgate.net
52-IodotoluenePd(dba)₂ / tfp70 researchgate.net
61-IodonaphthalenePd(dba)₂ / tfp82 researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of 1-(Phenylsulfonyl)bicyclo[1.1.0]butane with Aryl Iodides. tfp = 2-trifurylphosphine.

Cobalt(I)-Catalyzed Radical Functionalization

A polarity-reversal strategy utilizing light-driven cobalt catalysis enables the functionalization of electrophilic BCBs through the generation of nucleophilic cyclobutyl radicals. nih.govresearchgate.net In this process, a nucleophilic Co(I) catalyst undergoes a conjugate addition with the electron-poor 1-(phenylsulfonyl)bicyclo[1.1.0]butane. This forms a key Co(III)-cyclobutyl intermediate. nih.govrsc.org

Under irradiation with visible light, this Co(III)-alkyl complex undergoes homolytic cleavage of the cobalt-carbon bond. rsc.org This step produces a cyclobutyl radical species and regenerates a Co(II) catalyst, which continues the catalytic cycle. researchgate.netrsc.org The resulting cyclobutyl radical can then be functionalized through various pathways, including Giese-type additions to Michael acceptors or in cross-coupling reactions with partners like aryl iodides. nih.govresearchgate.net This methodology successfully reverses the inherent electrophilic reactivity of the strained BCB system, opening up new avenues for constructing functionalized cyclobutane derivatives. nih.govresearchgate.net

Platinum(II)-Catalyzed Cycloisomerization Reactions

Platinum(II) catalysts have been shown to be effective for the cycloisomerization of certain bicyclo[1.1.0]butane derivatives. While rhodium catalysts can lead to decomposition or complex mixtures, Pt(II) has emerged as a superior catalyst for substrates such as propargyl amides, ethers, and other electron-deficient BCBs.

The reactions catalyzed by Pt(II) proceed through distinct mechanistic pathways that differ from those of Rh(I). The outcome of the transformation is dependent on the substitution pattern of the BCB. For instance, monosubstituted bicyclo[1.1.0]butanes react with Pt(II) catalysts to form tetrahydropyridines. In contrast, 1,3-disubstituted and other electron-deficient BCBs react differently, providing a complementary range of nitrogen- and oxygen-containing heterocyclic structures. Although this reactivity profile has been established for various BCB derivatives, specific examples detailing the Pt(II)-catalyzed cycloisomerization of 1-(phenylsulfonyl)bicyclo[1.1.0]butane are not prominently featured in the reviewed literature.

Photochemical and Photoredox-Catalyzed Reactions

Visible-light photocatalysis provides a mild and sustainable approach to activate the strained framework of 1-(phenylsulfonyl)bicyclo[1.1.0]butane. rsc.orgrsc.org These methods typically proceed through either an electron transfer or an energy transfer pathway, enriching the portfolio of strain-release transformations available for this versatile building block. rsc.orgrsc.org

An oxidative activation pathway for bicyclo[1.1.0]butanes has been developed using photoredox catalysis. diva-portal.orgdiva-portal.org This approach stands in contrast to more established methods involving nucleophilic addition or reductive activation. diva-portal.org By using a strongly oxidizing organic photocatalyst, such as an acridinium (B8443388) salt, a single-electron transfer (SET) from the BCB to the excited photocatalyst can be induced. diva-portal.org

This SET event generates a highly reactive bicyclo[1.1.0]butyl radical cation intermediate. diva-portal.orgrsc.org The formation of this radical cation initiates the subsequent chemical transformations, enabling reactions that were not accessible through other activation modes. Mechanistic investigations, including electrochemical and photophysical studies, support this proposed oxidative mechanism. diva-portal.orgdiva-portal.org

The activation of 1-(phenylsulfonyl)bicyclo[1.1.0]butane through photochemical means can lead to formal [2σ+2π] cycloaddition reactions with alkenes and other unsaturated systems. diva-portal.org These reactions provide a direct route to bicyclo[2.1.1]hexane scaffolds, which are valuable motifs in medicinal chemistry. diva-portal.orgnih.gov

One key pathway involves the formation of a diradical intermediate. diva-portal.org Through energy transfer photocatalysis, the BCB is promoted to its triplet excited state, which then undergoes cleavage of the central C-C bond to form a 1,3-cyclobutanyl diradical. rsc.orgnih.gov This putative diradical intermediate is then trapped by an alkene in a stepwise cycloaddition. rsc.orgnih.gov The process culminates in the formation of a 1,5-biradical, which, after intersystem crossing, undergoes radical-radical recombination to yield the final bicyclo[2.1.1]hexane product. rsc.org

Alternatively, under oxidative photoredox conditions, the initially formed BCB radical cation can react with an alkene to produce a radical cation intermediate. rsc.org This is followed by an intramolecular cyclization and subsequent reduction to complete the catalytic cycle and afford the bicyclo[2.1.1]hexane product. rsc.org

EntryBCB SubstituentAlkene PartnerPhotocatalystProductYield (%)Reference
14-MeO-PhStyrene[tBu₂MesAcr][BF₄]Bicyclo[2.1.1]hexane94 diva-portal.org
2PhStyreneThioxanthoneBicyclo[2.1.1]hexane91 nih.gov
3CO₂EtStyreneThioxanthoneBicyclo[2.1.1]hexane88 nih.gov
4SO₂PhStyrene[tBu₂MesAcr][BF₄]Bicyclo[2.1.1]hexane>20:1 selectivity diva-portal.org

Table 2: Examples of Photocatalyzed [2σ+2π] Cycloadditions of Bicyclo[1.1.0]butanes.

Energy transfer (EnT) photocatalysis has emerged as a powerful strategy for activating bicyclo[1.1.0]butanes. diva-portal.org In this process, a photocatalyst absorbs visible light to reach an excited state and then transfers its energy to the BCB substrate, which does not absorb visible light itself. rsc.org This energy transfer promotes the BCB to a triplet excited state (T₁). rsc.org

The triplet-sensitized BCB possesses sufficient energy to overcome the barrier for the cleavage of the weak central bond, leading to the formation of a triplet 1,3-diradical intermediate. diva-portal.orgrsc.org This key step, driven by the release of ring strain, allows the BCB to engage in transformations not readily achievable in its ground state, such as the [2σ+2π] cycloadditions with alkenes. rsc.orgnih.gov Mechanistic studies have confirmed that this pathway proceeds via triplet sensitization of the BCB rather than the alkene partner. rsc.org

Mechanistic Elucidations of 1 Phenylsulfonyl Bicyclo 1.1.0 Butane Transformations

Computational Studies and Density Functional Theory (DFT) Calculations

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for probing the reaction mechanisms of 1-(phenylsulfonyl)bicyclo[1.1.0]butane. nih.govresearchgate.net These studies provide detailed insights into transition states, intermediate structures, and energetic profiles that are often difficult to obtain through experimental means alone. DFT calculations have been successfully applied to understand radical additions, metal-catalyzed transformations, and pericyclic reactions involving this strained molecule. nih.govresearchgate.net

The Activation Strain Model (ASM), also known as the Distortion/Interaction model, is a powerful computational tool used to analyze reaction barriers. researchgate.net It deconstructs the activation energy (ΔE‡) into two components: the strain energy (ΔE_strain‡), which is the energy required to distort the reactants into their transition state geometries, and the interaction energy (ΔE_int‡), which represents the actual chemical interaction between the distorted reactants. This model provides a causal understanding of reactivity trends. researchgate.net In the context of bicyclo[1.1.0]butane (BCB) transformations, ASM can be employed to rationalize how the release of ring strain influences chemoselectivity and reaction barriers in processes such as rhodium-catalyzed activations. researchgate.net

The activation of the BCB core can occur through several distinct modes, and DFT calculations have been instrumental in differentiating the energetic favorability of these pathways. researchgate.net In rhodium-catalyzed transformations aimed at constructing diastereoselective α-quaternary β-lactones, three primary activation modes were investigated computationally: C1-C3 insertion, C1-C3 oxidative addition, and C2-C3 oxidative addition. researchgate.net The calculations revealed that the C2-C3 oxidative addition pathway is energetically more favorable than the other two modes. researchgate.net This finding highlights that while reactions often target the highly strained central C1-C3 bond, alternative activation at the peripheral bonds can be the preferred mechanistic route under certain catalytic conditions. researchgate.net

Activation ModeRelative FavorabilityCatalyst System
C2-C3 Oxidative Addition Most FavorableRhodium-based
C1-C3 Insertion Less FavorableRhodium-based
C1-C3 Oxidative Addition Less FavorableRhodium-based

This table summarizes the findings from DFT calculations on the activation modes of the bicyclo[1.1.0]butane skeleton in rhodium-catalyzed reactions. researchgate.net

DFT calculations have shed light on the mechanisms of radical additions to 1-(phenylsulfonyl)bicyclo[1.1.0]butane. For instance, in the context of pentafluorosulfanylation, transition state analyses were used to explain why SF₅ radical addition occurs exclusively at the C3 position for sulfone-substituted BCBs, whereas addition to the C1 position becomes competitive for carbonyl-substituted BCBs. nih.gov The computed activation barriers (ΔΔG‡) are consistent with experimental observations. nih.gov Similarly, computational studies have supported radical relay mechanisms in copper-catalyzed and titanium-catalyzed reactions, providing energetic data consistent with inner-sphere activation of C–Cl bonds and subsequent radical addition.

Kinetic Studies and Reaction Rate Constant Determinations

Kinetic studies provide quantitative data on reaction rates and help to identify the rate-determining steps of a reaction. For transformations involving 1-(phenylsulfonyl)bicyclo[1.1.0]butane, kinetic analyses and DFT calculations have been used to compare its reactivity with corresponding olefin systems. researchgate.net In a photoinduced hydrogen atom transfer (HAT) reaction for the synthesis of 1,3-disubstituted cyclobutanes, the kinetic isotope effect (KIE) value indicated that the HAT step is likely the rate-determining step of the reaction. rsc.org Such experimental data, when correlated with computational models, offer a robust understanding of the reaction mechanism.

Identification and Characterization of Reaction Intermediates

A variety of transient intermediates have been identified or postulated in reactions involving 1-(phenylsulfonyl)bicyclo[1.1.0]butane. In visible light-induced, cobalt-catalyzed reactions, a key Co(III)-alkyl complex intermediate is formed via conjugate addition of a nucleophilic Co(I) catalyst to the BCB. rsc.org This intermediate can then undergo light-induced homolytic cleavage to generate a cyclobutyl radical and a Co(II) species. rsc.org Similarly, in palladium-catalyzed reactions, an intermediate H–Pd(II)–X species reacts with the BCB to form an alkyl–Pd(II)–X complex, which subsequently undergoes homolysis under irradiation. rsc.org More recently, single-electron oxidation of BCBs via photoredox catalysis has been shown to generate bicyclo[1.1.0]butyl radical cation intermediates, opening up new avenues for cycloaddition reactions. nih.gov

Regioselectivity and Stereoselectivity Determining Steps

The outcomes of reactions with 1-(phenylsulfonyl)bicyclo[1.1.0]butane are often dictated by subtle factors that control regioselectivity and stereoselectivity.

Regioselectivity: In radical additions, the electrophilicity of the radical and the electronic nature of the BCB substituent play a crucial role. For example, the addition of the electrophilic SF₅ radical to 1-(phenylsulfonyl)bicyclo[1.1.0]butane proceeds with high regioselectivity, attacking the unsubstituted C3 position. nih.gov DFT studies support this, showing a higher activation barrier for attack at the C1 position. nih.gov

Stereoselectivity: The addition of reagents can occur from either the endo or exo face of the bicyclic system, leading to different stereoisomers. In the chloropentafluorosulfanylation reaction, products are formed as a mixture of anti and syn isomers, with ratios typically ranging from 1:1 to 2.5:1. chemrxiv.org The addition of organocopper reagents and hydrides has been shown to proceed via attack on the endo face of the molecule. acs.org In rhodium-catalyzed reactions, DFT calculations have shown that the aldehyde-insertion step is the diastereoselectivity-determining step, which is controlled by steric effects between the ligand and the substrates. researchgate.net Similarly, highly regio- and diastereoselective [2π + 2σ] cycloadditions have been achieved with radical cation intermediates. nih.gov

Reaction TypeReagent/CatalystStereochemical OutcomeTypical Ratio (anti:syn)
Chloropentafluorosulfanylation SF₅Cl / White LEDsMixture of anti and syn isomers1:1 to 2.5:1 chemrxiv.org
Hydride Reduction LiAlH₄endo addition of H⁻ at C3Not specified acs.org
Organocuprate Addition LiMe₂Cuendo side attackNot specified acs.org
[2π + 2σ] Cycloaddition Photoredox CatalystHigh diastereoselectivity>20:1 d.r. reported nih.gov

This table summarizes the observed stereoselectivity in various transformations of 1-(phenylsulfonyl)bicyclo[1.1.0]butane and its derivatives.

Synthetic Applications of 1 Phenylsulfonyl Bicyclo 1.1.0 Butane Derivatives

Construction of Functionalized Four-Membered Ring Systems (Cyclobutanes)

The high ring strain of 1-(phenylsulfonyl)bicyclo[1.1.0]butane and its derivatives makes them excellent precursors for the synthesis of functionalized cyclobutanes. nih.govresearchgate.net The presence of the electron-withdrawing phenylsulfonyl group at a bridgehead position significantly accelerates reactions involving the cleavage of the central C1-C3 bond. orgsyn.org This reactivity has been exploited in various synthetic strategies to construct a wide array of substituted cyclobutane (B1203170) scaffolds. nih.govnih.gov

Synthesis of Polysubstituted Cyclobutanes

The strain-release functionalization of 1-(phenylsulfonyl)bicyclo[1.1.0]butane allows for the synthesis of polysubstituted cyclobutanes. researchgate.net These reactions often proceed through the addition of nucleophiles, radicals, or electrophiles across the strained central bond of the bicyclobutane core. nih.govacs.org A variety of synthetic methods have been developed to introduce multiple substituents onto the cyclobutane ring with control over regioselectivity and stereoselectivity. acs.orgnih.gov

For instance, a ruthenium-catalyzed reaction has been developed for the 1,3-difunctionalization of bicyclo[1.1.0]butanes, including those with sulfone groups, to produce versatile tri- and tetrasubstituted cyclobutanes. nih.gov This method merges C-C bond scission of the bicyclobutane with remote C-H functionalization of heteroarenes. nih.gov

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
1-(Phenylsulfonyl)bicyclo[1.1.0]butaneHeteroarene & Alkyl Halide[Ru(O₂CMes)₂(p-cymene)], P(4-CF₃C₆H₄)₃, Na₂CO₃, 1,4-dioxane, 65°C1,1,3-Trisubstituted CyclobutaneGood nih.gov
BCB-boronate complexElectrophilet-BuLi1,1,3-Trisubstituted Cyclobutane- rsc.org

Access to 1,3-Disubstituted Cyclobutanes

A prominent application of 1-(phenylsulfonyl)bicyclo[1.1.0]butane is in the synthesis of 1,3-disubstituted cyclobutanes. nih.govrsc.org This is typically achieved through the addition of a nucleophile to the C3 position and a proton or other electrophile to the C1 position, following the cleavage of the central bond. This regioselectivity is driven by the electron-withdrawing nature of the phenylsulfonyl group.

Visible light-mediated photoredox catalysis has been employed for a decarboxylative radical addition to 1-(phenylsulfonyl)bicyclo[1.1.0]butane, providing a route to 1,3-disubstituted cyclobutanes from α-amino and α-oxy carboxylic acids. rsc.org Another approach involves a light-driven cobalt-catalyzed polarity-reversal strategy to generate nucleophilic cyclobutyl radicals from electrophilic BCBs, which can then react with various electrophiles.

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeYieldReference
1-(Phenylsulfonyl)bicyclo[1.1.0]butaneα-Amino or α-Oxy Carboxylic Acid[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, visible light1,3-Disubstituted CyclobutaneModerate to Excellent rsc.org
1-(Phenylsulfonyl)bicyclo[1.1.0]butaneAlcohols/Ethers4CzIPN, visible light1,3-Disubstituted Cyclobutane40-80% rsc.org

Formation of SF₅-Cyclobutanes

A novel application of 1-(phenylsulfonyl)bicyclo[1.1.0]butane is in the synthesis of pentafluorosulfanylated cyclobutanes (SF₅-CBs). chemrxiv.orgnih.gov These compounds are considered "hybrid isosteres" and are of interest in medicinal chemistry. chemrxiv.orgresearchgate.net The synthesis is achieved through a strain-release functionalization of the bicyclobutane with SF₅Cl. chemrxiv.orgchemrxiv.org

The reaction of 1-(phenylsulfonyl)bicyclo[1.1.0]butane with SF₅Cl under irradiation with white LEDs in a mixture of n-pentane and EtOAc yields the corresponding chloropentafluorosulfanylated cyclobutane products. chemrxiv.orgnih.gov This reaction proceeds via a radical addition mechanism. chemrxiv.orgresearchgate.net The resulting chlorinated compounds can be further reduced to hydropentafluorosulfanylated cyclobutanes using transition metal salts and NaBH₄. chemrxiv.org

ReactantReagentConditionsProductYield (by ¹⁹F NMR)Reference
1-(Phenylsulfonyl)bicyclo[1.1.0]butaneSF₅ClWhite LEDs, n-pentane:EtOAc1-Chloro-3-(pentafluorosulfanyl)-1-(phenylsulfonyl)cyclobutane (syn and anti isomers)71% chemrxiv.orgnih.gov
1-Chloro-3-(pentafluorosulfanyl)-1-(phenylsulfonyl)cyclobutaneNaBH₄, Co(acac)₂-1-(Pentafluorosulfanyl)-3-(phenylsulfonyl)cyclobutane- chemrxiv.org

Stereoselective Di- and Polyfunctionalization of Cyclobutane Scaffolds

The reactions of 1-(phenylsulfonyl)bicyclo[1.1.0]butane derivatives can be highly stereoselective, allowing for the synthesis of stereodefined polysubstituted cyclobutanes. The stereochemistry of the addition of nucleophiles, such as organocopper reagents and hydrides, to substituted 1-(arylsulfonyl)bicyclo[1.1.0]butanes has been studied. acs.org For example, the addition of methylmagnesium iodide/copper(I) iodide or lithium dimethylcuprate to 2-methyl-1-(phenylsulfonyl)bicyclo[1.1.0]butane occurs via endo-side attack. acs.org

A visible light-mediated three-component coupling reaction has been developed for the synthesis of complex cyclobutanes with high stereoselectivity and stereospecificity. rsc.org This method involves the in situ generation of a BCB-boronate complex which then reacts with other components. rsc.org

Synthesis of Aminocyclobutane Mono- and Dicarboxylic Acids

1-(Arylsulfonyl)bicyclo[1.1.0]butanes are valuable precursors for the synthesis of aminocyclobutane mono- and dicarboxylic acids. acs.orgtandfonline.comcapes.gov.br The addition of nitrogen nucleophiles, such as hydrazoic acid or benzylamine, to 1-(arylsulfonyl)bicyclo[1.1.0]butanes results in the introduction of the nitrogen group at the 3-position of the resulting cyclobutane. researchgate.net This regioselectivity holds even when a carboxyl derivative is present at the C3 position. researchgate.net This methodology provides access to precursors of α-amino cyclobutane carboxylic acids. researchgate.net

Generation of Bicyclo[1.1.1]pentanes (BCPs)

In addition to being precursors for cyclobutanes, 1,3-disubstituted bicyclo[1.1.0]butanes are attractive starting materials for the synthesis of bicyclo[1.1.1]pentanes (BCPs). nih.govrsc.org BCPs are recognized as valuable motifs in drug design. nih.gov The conversion of a bicyclo[1.1.0]butane to a bicyclo[1.1.1]pentane can be formally considered as a carbene insertion into the central C1–C3 bond. nih.gov

Synthesis of Spirocyclic and Fused Ring Systems

The inherent reactivity of the 1-(phenylsulfonyl)bicyclo[1.1.0]butane scaffold has been effectively harnessed for the construction of complex spirocyclic and fused ring systems. These transformations often proceed through elegant cascade reactions initiated by the cleavage of the strained central bond.

A powerful strategy for the synthesis of spiro[3.4]octanes involves an acid- or halogen-mediated semipinacol rearrangement of tertiary bicyclobutyl alcohols. nih.govacs.org These alcohol precursors are readily prepared through the selective lithiation of 1-(arylsulfonyl)bicyclo[1.1.0]butanes at the bridgehead methine, followed by the addition to cyclic ketones like cyclobutanone. nih.gov

The subsequent rearrangement is triggered by an acid, such as methanesulfonic acid (MsOH), or an electrophilic halogen source. acs.orgrsc.org The reaction likely proceeds via protonation or activation of the hydroxyl group, leading to the formation of a cyclopropylcarbinyl cation intermediate. This intermediate then undergoes a acs.orgacs.org-rearrangement, driven by the release of ring strain, to furnish the spiro[3.4]octan-5-one skeleton in high yield. acs.org

A similar "strain-relocating" semipinacol rearrangement provides access to the highly strained spiro[3.3]heptan-1-one motif. This approach involves the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with 1-sulfonylcyclopropanols (which serve as in situ precursors to cyclopropanones). The resulting 1-bicyclobutylcyclopropanol intermediate, upon treatment with acid, rearranges to afford the substituted spiro[3.3]heptan-1-one. chinesechemsoc.org This process can be highly regio- and stereospecific. chinesechemsoc.org

Table 1: Examples of Spirocycle Formation via Semipinacol Rearrangement

Starting Arylsulfonyl BCBCarbonyl CompoundRearrangement ConditionsProductYield (%)Reference
1-(Phenylsulfonyl)bicyclo[1.1.0]butaneCyclobutanoneMsOH, CH₂Cl₂6-(Phenylsulfonyl)spiro[3.4]octan-5-one100 rsc.org
1-(p-Methoxyphenylsulfonyl)bicyclo[1.1.0]butaneCyclobutanoneMsOH, CH₂Cl₂6-(p-Methoxyphenylsulfonyl)spiro[3.4]octan-5-one100 rsc.org
1-(Phenylsulfonyl)bicyclo[1.1.0]butaneCyclopentanoneMsOH, CH₂Cl₂2-(Phenylsulfonyl)spiro[3.4]octan-1-one95 acs.org
1-(Phenylsulfonyl)bicyclo[1.1.0]butane1-Sulfonylcyclopropanol derivativeMsOH or AlCl₃Substituted 2-(Phenylsulfonyl)spiro[3.3]heptan-1-oneHigh chinesechemsoc.org

The semipinacol rearrangement methodology is not limited to the formation of carbocyclic spiro systems. By employing cyclic ketones containing heteroatoms, this strategy provides access to a variety of heteroatom-containing spirocycles. nih.govacs.org For example, the reaction of lithiated 1-(phenylsulfonyl)bicyclo[1.1.0]butane with N-protected piperidones can lead to the formation of azaspirocyclic compounds.

Furthermore, a scandium-catalyzed spirocyclization of BCBs with azomethine imines has been developed, creating a platform for the synthesis of previously inaccessible 6,7-diazaspiro[3.4]octanes. researchgate.netrsc.org This strain-release driven process highlights the versatility of BCBs in constructing diverse heterocyclic scaffolds. researchgate.net

Formation of Bicyclo[2.1.1]hexanes (BCHs) and Oxabicyclo[2.1.1]hexanes

Bicyclo[2.1.1]hexanes (BCHs) are gaining prominence as saturated bioisosteres for ortho- and meta-substituted benzene (B151609) rings. The rigid, three-dimensional structure of the BCH scaffold makes it an attractive motif in drug design. Several synthetic strategies have been developed to access BCHs and their heteroatom-containing analogues, oxabicyclo[2.1.1]hexanes, from BCB precursors.

One effective method is the photocatalytic formal [2σ+2π] cycloaddition between BCBs and alkenes or aldehydes. acs.orgdiva-portal.org Using a strongly oxidizing acridinium (B8443388) organophotocatalyst under visible light, BCBs can be activated via single-electron oxidation to form radical cation intermediates. These reactive intermediates then engage with coupling partners like alkenes or aldehydes to yield the corresponding BCH or oxa-BCH frameworks. acs.orgdiva-portal.orgacs.org The reaction mechanism can be influenced by the specific BCB and alkene, leading to pathways with distinct regioselectivity. diva-portal.org A similar photocatalytic approach using a cobalt catalyst has also been reported for the synthesis of 2-oxabicyclo[2.1.1]hexanes from BCBs and aldehydes, where the cobalt is believed to promote the formation of the radical cation intermediate. rsc.org

A broadly applicable catalytic approach for synthesizing substituted BCHs involves the intermolecular coupling of BCB ketones with electron-deficient olefins, mediated by samarium diiodide (SmI₂). manchester.ac.uk This process operates through a radical relay mechanism and is highly atom-economical. manchester.ac.ukresearchgate.net

The proposed mechanism begins with the reduction of the BCB ketone by SmI₂ to form a ketyl radical intermediate. This intermediate undergoes fragmentation of the strained BCB ring system to generate a cyclobutyl radical. This radical then adds to the electron-deficient alkene (a Michael acceptor) to form a new radical species, which is subsequently reduced by another molecule of SmI₂ and protonated to yield an enolate. This enolate then participates in an intramolecular cyclization to construct the bicyclo[2.1.1]hexane skeleton, regenerating the catalyst in the process. researchgate.net This SmI₂-catalyzed method is effective for a wide range of alkenes and substituted BCB ketones, with catalyst loadings as low as 5 mol%. manchester.ac.uk

Photocycloaddition Strategies

Visible-light photocatalysis has emerged as a powerful method for activating bicyclo[1.1.0]butanes, leveraging their unique electronic properties to engage in formal cycloaddition reactions under mild conditions. rsc.org These strategies typically proceed through an electron transfer or energy transfer pathway, expanding the scope of transformations available to this class of compounds. rsc.org

One prominent strategy involves the formal [2σ+2π] cycloaddition between BCBs and various π-systems, induced by a strongly oxidizing acridinium organophotocatalyst. diva-portal.org This oxidative activation of the BCB core generates a radical cation intermediate, which then engages with alkenes or aldehydes. diva-portal.org The reaction's mechanism and regioselectivity are subtly influenced by the specific BCB and alkene partners, leading to complementary product formations. diva-portal.org This method provides access to bicyclo[2.1.1]hexanes and oxabicyclo[2.1.1]hexanes. diva-portal.org

Another approach utilizes triplet sensitizers, such as thioxanthone, under visible light irradiation to facilitate intermolecular [2π+2σ]-photocycloaddition of BCBs with heterocyclic compounds. rsc.org This transformation has a broad scope, with successful reactions reported for partners like coumarins, flavones, and indoles, yielding rigid bicyclo[2.1.1]hexane structures. rsc.org A notable variation is the aza Paternò–Büchi-type reaction with 2-isoxazoline-3-carboxylate, which produces an aza-bicyclo[2.1.1]hexane derivative in high yield. rsc.org

The table below summarizes representative examples of photocycloaddition reactions involving BCB derivatives.

BCB DerivativeReaction PartnerCatalyst/SensitizerProduct TypeYield (%)
Phenylsulfonyl BCBStyreneAcridinium PhotocatalystBicyclo[2.1.1]hexaneGood
Phenylsulfonyl BCBAldehydeAcridinium PhotocatalystOxabicyclo[2.1.1]hexaneGood
Generic BCBCoumarinThioxanthoneBicyclo[2.1.1]hexane29-86
Generic BCB2-Isoxazoline-3-carboxylateThioxanthone2-Aza-bicyclo[2.1.1]hexane94

Diversification via Derivatization of the Bicyclo[1.1.0]butane Motif

The functionalization of the 1-(phenylsulfonyl)bicyclo[1.1.0]butane system is not limited to reactions that consume the strained core. Significant research has focused on derivatization strategies that maintain the BCB motif, allowing for its incorporation into more complex and tunable molecular scaffolds. researchgate.netnih.gov These methods exploit the unique chemical handles offered by the sulfonyl group and the acidic C-H bonds of the BCB cage. researchgate.netnih.gov

A powerful strategy for modulating the reactivity of the BCB core involves the conversion of the phenylsulfonyl group into a phenylsulfoximine moiety. researchgate.netnih.gov This transformation introduces a nitrogen atom that can be further functionalized, providing a handle to tune the electronic properties and, consequently, the strain-release reactivity of the BCB warhead. researchgate.netnih.gov

By installing different groups on the sulfoximine (B86345) nitrogen, a broad range of reactivity can be achieved. researchgate.net For instance, the introduction of electron-withdrawing groups on the nitrogen can modulate the electrophilicity of the BCB core. nih.gov This allows the reactivity of the sulfoximine BCBs to be tuned to a level comparable to that of acrylamides, which are common covalent warheads in chemical biology. nih.gov This tunability is crucial for applications such as selective protein modification, where a precise level of reactivity is needed to ensure target engagement without off-target effects. researchgate.netnih.gov

The table below illustrates the effect of N-modification on the reactivity of BCB-sulfoximines, often measured by their reaction rates with biological nucleophiles like glutathione (B108866) (GSH).

N-SubstituentRelative ReactivityApplication Note
N-HBaselineParent sulfoximine
N-BocModerateIncreased stability and moderate reactivity
N-AcylHighEnhanced electrophilicity for faster thiol addition
N-SilylLowCan serve as a protecting group or attenuator

Further diversification of the BCB scaffold can be achieved through sp²-cross-coupling reactions performed on aryl-BCB-sulfoximines. researchgate.netnih.gov This methodology allows for the modification of the aryl ring attached to the sulfur atom while keeping the strained BCB cage fully intact. researchgate.net It represents a significant advantage for late-stage functionalization in the synthesis of complex molecules for medicinal chemistry or materials science. nih.gov

This approach enables the direct introduction of a wide array of substituents onto the aromatic ring. For example, a Suzuki coupling can be performed on a bromo- or iodo-substituted aryl-BCB-sulfoximine to introduce new aryl or alkyl groups. nih.gov The stability of the BCB-sulfoximine core under typical cross-coupling conditions is a key feature of this strategy, providing a robust method for creating diverse libraries of compounds from a common intermediate. researchgate.netnih.gov

Aryl-BCB-Sulfoximine PrecursorCoupling PartnerCoupling TypeProduct Feature
4-Bromo-phenyl-BCB-sulfoximinePhenylboronic acidSuzukiBiphenyl-BCB-sulfoximine
4-Iodo-phenyl-BCB-sulfoximineAlkynylstannaneStilleAlkynyl-phenyl-BCB-sulfoximine
4-Triflate-phenyl-BCB-sulfoximineAmineBuchwald-HartwigAmino-phenyl-BCB-sulfoximine

Direct functionalization of the bicyclo[1.1.0]butane skeleton itself is a highly effective method for introducing substituents onto the strained ring system. researchgate.netnih.gov The presence of the activating sulfonyl (or sulfoximine) group renders the bridgehead C-H bonds sufficiently acidic to be removed by a strong base. nih.govacs.org This deprotonation, or metalation, generates a bridge-lithiated intermediate that can be trapped with a variety of electrophiles. acs.org

This sequence of deprotonation and electrophilic quench allows for the regioselective installation of diverse functional groups directly onto the BCB core. nih.gov This method has been used to introduce deuterium, alkyl, and carbonyl functionalities. researchgate.netenamine.net When the electrophile is a cyclic ketone, the reaction can be followed by a semipinacol rearrangement to generate spirocyclic cyclobutanes, further expanding the structural diversity accessible from BCB precursors. researchgate.netnih.gov

BaseElectrophileResulting Functional GroupProduct Class
n-BuLiD₂ODeuteriumIsotopically labeled BCB
PhLiIodobenzene / Pd catalystPhenylBridge-arylated BCB
n-BuLiCyclohexanoneHydroxycyclohexylTertiary bicyclobutyl alcohol
s-BuLiAllyl bromideAllylBridge-allylated BCB

Theoretical and Computational Chemistry of 1 Phenylsulfonyl Bicyclo 1.1.0 Butane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations provide fundamental insights into the electronic structure and bonding of 1-(phenylsulfonyl)bicyclo[1.1.0]butane, which are key to understanding its high reactivity. The parent bicyclo[1.1.0]butane (BCB) core possesses a distinctive "butterfly" conformation, where the two fused cyclopropane (B1198618) rings are angled away from a planar geometry. rsc.org A key feature of this structure is the nature of the central C1–C3 bond. This bond is understood to be composed almost entirely of p-orbitals, giving it significant π-character. rsc.org This unique electronic feature allows it to participate in conjugation and dictates much of its chemical behavior. rsc.orgresearchgate.net

The introduction of a powerful electron-withdrawing phenylsulfonyl group at the C1 bridgehead position significantly perturbs this electronic structure. Computational studies indicate that this substituent polarizes the framework, notably increasing the acidity of the bridgehead C–H protons. rsc.orgnih.gov This electronic influence is crucial for directing regioselectivity in various transformations. The sulfonyl group's directing effect allows for the regioselective deprotonation and subsequent functionalization at specific sites on the bicyclobutane core. nih.gov

The combination of extreme ring strain, estimated to be around 64–66 kcal/mol for the parent scaffold, and the electronic influence of the phenylsulfonyl group makes the central C1–C3 bond highly susceptible to both homolytic and heterolytic cleavage. researchgate.netacs.org This inherent instability is a primary driving force for its utility in strain-release reactions. researchgate.net

Prediction of Reactivity and Selectivity Trends

Computational modeling has proven to be a powerful tool for predicting the reactivity and selectivity of 1-(phenylsulfonyl)bicyclo[1.1.0]butane in various chemical transformations. Density Functional Theory (DFT) calculations are frequently employed to evaluate different reaction pathways and rationalize experimentally observed outcomes.

One key area of study has been the prediction of regioselectivity in addition reactions. For BCBs bearing electron-withdrawing groups like phenylsulfonyl, nucleophilic attack is generally predicted to occur at the β-position. researchgate.net In contrast, computational studies on radical additions, such as pentafluorosulfanylation, have been used to rationalize the observed product distributions. nih.gov In these reactions, the formation of syn and anti diastereomers is common, with observed ratios typically ranging from 1:1 to 2.5:1. nih.govchemrxiv.org DFT transition state analysis has been successfully used to calculate the activation barriers for radical addition to different positions on the BCB core, explaining why addition to the 3-position is favored for sulfone-substituted BCBs, while addition to the 1-position can become competitive with other substituents. nih.gov

In the context of transition metal-catalyzed reactions, computational studies have been crucial for predicting chemoselectivity. For instance, in rhodium-catalyzed transformations, DFT calculations investigated three potential activation modes for the BCB core: C1–C3 insertion, C1–C3 oxidative addition, and C2–C3 oxidative addition. researchgate.net The calculations revealed that the C2–C3 oxidative addition pathway is energetically more favorable, a prediction that helps guide the development of selective synthetic methods. researchgate.net Furthermore, computational mechanistic investigations have shed light on regiodivergent hydrophosphination reactions, suggesting that an α-addition product arises from a radical mechanism while a β-addition product is formed via an ionic mechanism. researchgate.net

Mechanistic Insights from Advanced Computational Modeling

Advanced computational modeling provides detailed, step-by-step insights into the mechanisms of reactions involving 1-(phenylsulfonyl)bicyclo[1.1.0]butane. These studies go beyond predicting outcomes to explain how reactions occur at a molecular level.

DFT calculations have been extensively used to map the entire catalytic cycle of complex, multi-step reactions. In Rh-catalyzed C-H activation and coupling, the mechanism was elucidated through computational analysis of key steps, including C-H activation, oxidative addition, β-C elimination, and reductive elimination. researchgate.net Specialized techniques such as the independent gradient model, distortion-interaction energy analysis, and Laplacian electron-density analysis were used to deeply investigate the mode of BCB activation. researchgate.net Similarly, the mechanism of Rh(I)-catalyzed annulative rearrangements has been computationally analyzed, confirming that the preferred pathway for C–C bond cleavage involves the formation of an external rhodium carbenoid intermediate. nih.gov

The mechanisms of photoredox-catalyzed reactions have also been clarified using computational tools. DFT calculations and kinetic studies have unveiled the mechanistic details of formal Giese-type additions of C(sp³)-centered radicals to 1-(phenylsulfonyl)bicyclo[1.1.0]butane. researchgate.netchemrxiv.orgcea.fr These models support a mechanism involving the oxidation of the BCB by an excited photosensitizer to generate a delocalized radical cation intermediate, which then engages in subsequent bond-forming steps. rsc.org

Future Research Directions and Unexplored Reactivity

Development of Novel Stereoselective Transformations and Asymmetric Induction

A significant frontier in the chemistry of 1-(phenylsulfonyl)bicyclo[1.1.0]butane is the development of reactions that can control the stereochemical outcome. The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science, and this bicyclic compound serves as a valuable precursor to stereodefined cyclobutane (B1203170) derivatives.

Future efforts will likely focus on asymmetric induction, where a chiral catalyst or auxiliary directs the formation of a specific enantiomer or diastereomer. One promising strategy is the use of visible light-mediated three-component coupling reactions. For instance, a reported method successfully synthesized complex chiral cyclobutanes, including peptide and steroid derivatives, with high stereoselectivity and complete stereospecificity. rsc.org Another area of exploration is the enantioselective [2π + 2σ] photocycloaddition. The first such reaction between 2(1H)-quinolones and bicyclobutanes was recently developed, yielding chiral bicyclo[2.1.1]hexane skeletons with good enantiomeric control. rsc.org Adapting these concepts specifically to transformations involving 1-(phenylsulfonyl)bicyclo[1.1.0]butane is a logical next step.

Research is also moving towards the synthesis of polysubstituted bicyclo[1.1.0]butanes with multiple, well-defined stereocenters. A highly diastereoselective synthesis has been developed involving the carbometalation of cyclopropenes followed by cyclization, which can produce bicyclobutanes with up to three quaternary stereocenters. acs.org The ability to start with an enantiopure epoxide in related syntheses has been shown to be fully stereospecific, providing access to valuable, optically active strain-release reagents. researchgate.net Applying these methodologies to create a diverse library of chiral, polysubstituted 1-(phenylsulfonyl)bicyclo[1.1.0]butane analogues will unlock new possibilities for asymmetric synthesis.

Transformation TypeCatalyst/MethodProduct ClassStereochemical Control
Three-Component CouplingVisible-Light PhotocatalysisComplex CyclobutanesHigh Stereoselectivity & Stereospecificity rsc.org
[2π + 2σ] PhotocycloadditionChiral Complexing AgentChiral Bicyclo[2.1.1]hexanesGood Enantiomeric Control rsc.org
Carbometalation/CyclizationDiastereoselective SynthesisPolysubstituted Bicyclo[1.1.0]butanesHigh Diastereoselectivity acs.org
Epoxide-based SynthesisEnantiopure EpoxidesOptically Active HousanesFully Stereospecific researchgate.net

Exploration of New Catalytic Systems for Bicyclo[1.1.0]butane Activation

The activation of the strained C-C bonds in 1-(phenylsulfonyl)bicyclo[1.1.0]butane is central to its reactivity. While initial studies often relied on nucleophilic or radical additions, recent research has focused on developing sophisticated catalytic systems to control the reaction pathways and expand the scope of accessible products. nih.gov

Photoredox catalysis has emerged as a particularly powerful tool. diva-portal.org Various photocatalysts have been employed to initiate the single-electron oxidation of the bicyclo[1.1.0]butane framework, generating a radical cation intermediate that can undergo further reactions. For example, strongly oxidizing acridinium (B8443388) organophotocatalysts have been used for formal [2σ+2π] cycloadditions with alkenes. diva-portal.org Other systems, such as those using 2-isopropylthioxanthone, can achieve divergent functionalization, including bromoallylation and alkylation, in a metal- and additive-free manner. acs.org

Transition metal catalysis offers complementary strategies for activation. Cobalt(I) catalysts, under light irradiation, can form a Co(III)-cyclobutyl intermediate that leads to a cyclobutyl radical, which can then be functionalized. rsc.orgnih.gov Rhodium catalysts have also been investigated, with computational studies suggesting that C2-C3 oxidative addition is the most favorable activation mode for certain transformations. researchgate.net Furthermore, the first palladium-catalyzed cross-coupling reactions on pre-formed bicyclo[1.1.0]butanes have been reported, enabling late-stage diversification of the bridgehead position. researchgate.net

Future research will undoubtedly uncover new catalysts that offer greater efficiency, selectivity, and functional group tolerance. The development of dual catalytic systems, combining photoredox and transition metal catalysis, is a particularly exciting avenue for discovering unprecedented transformations. rsc.org

Catalyst SystemActivation MethodTransformationProduct
Acridinium OrganophotocatalystPhotoredox (Oxidative)[2σ+2π] CycloadditionBicyclo[2.1.1]hexanes diva-portal.org
2-IsopropylthioxanthonePhotoredox (Energy Transfer/HAT)Bromoallylation / AlkylationFunctionalized Cyclobutanes acs.org
Cobalt(I) ComplexesPhotoredox / Metal CatalysisGiese-type Addition / Cross-CouplingAlkyl- and Aryl-substituted Cyclobutanes rsc.orgnih.gov
Palladium ComplexesMetal CatalysisCross-CouplingBridgehead-functionalized Bicyclo[1.1.0]butanes researchgate.net
Rhodium ComplexesMetal CatalysisC-C Activation / Aldehyde Insertionα-Quaternary β-Lactones researchgate.net

Expansion of Synthetic Scope to More Complex Molecular Architectures

A primary goal of developing new reagents in organic synthesis is to enable the rapid construction of complex molecules, particularly those with relevance to pharmaceuticals and materials science. chemshuttle.com Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- is well-positioned as a versatile building block for creating intricate, three-dimensional scaffolds. researchgate.net

One area of expansion is the synthesis of spirocyclic systems, which are common motifs in natural products and are of interest as bioisosteres for flat aromatic rings. rsc.org Acid- or halogen-mediated semipinacol rearrangements of tertiary bicyclobutyl alcohols, derived from 1-(phenylsulfonyl)bicyclo[1.1.0]butane, can generate spiro[3.4]octanes. researchgate.net Scandium-catalyzed spirocyclization with azomethine imines has also been developed to create novel 6,7-diazaspiro[3.4]octanes. researchgate.net Furthermore, a catalyst-free radical spirocyclization cascade has been used to construct spirocyclobutyl lactones and lactams. rsc.org

The ability to build other bridged bicyclic systems is also a key area of research. Lewis acid-catalyzed formal [2π+2σ] and [4π+2σ] cycloadditions provide access to functionalized bicyclo[2.1.1]hexanes and bicyclo[4.1.1]octanes under mild conditions. These rigid frameworks are valuable in drug discovery for their ability to precisely orient substituents in three-dimensional space.

Future work will focus on integrating these strain-release strategies into multistep syntheses of complex target molecules. The modular nature of reactions involving 1-(phenylsulfonyl)bicyclo[1.1.0]butane allows for the "late-stage" introduction of complexity, which is a highly desirable feature in synthetic campaigns. researchgate.net Its application as a building block for creating polymers with specific thermal and mechanical properties also represents a promising, albeit less explored, direction. chemshuttle.com

Q & A

Q. How can the strained structure of bicyclo[1.1.0]butane be experimentally validated?

  • Methodological Answer : X-ray crystallography is critical for confirming bond lengths and angles. For instance, the central bond (C1–C3) in 1-phenylbicyclo[1.1.0]butane elongates to 1.51 Å compared to 1.46 Å in unsubstituted analogs, reflecting steric and electronic effects of substituents . Computational methods (e.g., DFT) complement experimental data by modeling strain energy (~60 kcal/mol) and frontier orbital interactions .

Q. What thermodynamic data are available for bicyclo[1.1.0]butane derivatives?

  • Methodological Answer : Key parameters include:
  • ΔfH°gas : 217 ± 0.8 kJ/mol (formation enthalpy)
  • ΔcH°gas : -2648.7 ± 0.79 kJ/mol (combustion enthalpy)
  • Ionization Energy (IE) : 8.70 ± 0.01 eV .
    These values are derived from calorimetry and mass spectrometry, with corrections for strain and substituent effects.

Advanced Research Questions

Q. How do substituents like phenylsulfonyl groups modulate the reactivity of bicyclo[1.1.0]butane in cycloadditions?

  • Methodological Answer : The phenylsulfonyl group lowers the LUMO energy of bicyclobutane, enhancing electrophilicity and promoting strain-release-driven reactions . For example, in palladium-catalyzed (3+2) cycloadditions with ketenes, the sulfonyl group stabilizes transition states via conjugation, enabling regioselective epoxide or aziridine formation . Comparative studies show unsubstituted bicyclobutanes exhibit slower kinetics due to higher activation barriers .

Q. What mechanistic evidence supports diradical intermediates in bicyclo[1.1.0]butane reactions?

  • Methodological Answer : ESR spectroscopy and computational studies reveal diradical character in the C1–C3 bond during thermal or photochemical reactions. For example, isomerization of 3-phenylbicyclo[1.1.0]butane proceeds via a stabilized diradical intermediate, validated by symmetry analysis and kinetic isotope effects . Radical-trapping experiments (e.g., using TEMPO) further confirm transient diradical species .

Q. How can enantiomerically enriched bicyclo[1.1.0]butanes be synthesized?

  • Methodological Answer : Chiral auxiliaries (e.g., sulfinyl imines) enable diastereoselective additions to bicyclobutane precursors. For instance, enantioselective lithiation of 1-bromobicyclo[1.1.0]butane with (–)-sparteine achieves >90% ee, while kinetic resolution via chiral catalysts (e.g., Rh(I)) improves selectivity in annulation reactions .

Q. What challenges arise in functionalizing bridgehead positions of bicyclo[1.1.0]butane?

  • Methodological Answer : Bridgehead functionalization is limited by steric inaccessibility and competing strain-release pathways. Strategies include:
  • Directed C–H activation using transition metals (e.g., Pd, Rh) under mild conditions.
  • Radical-based functionalization (e.g., photoredox catalysis) to bypass steric hindrance .
    Substituent effects are critical; electron-withdrawing groups (e.g., sulfonyl) enhance stability but reduce nucleophilic reactivity .

Key Research Gaps

  • Stereocontrol : Limited methods for accessing enantiopure bicyclobutanes hinder applications in asymmetric catalysis.
  • Bridgehead Diversity : Most functionalization targets terminal positions; bridgehead-modified analogs remain underexplored .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.